tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include an amino group, a tert-butyl ester, and a spiro-linked indene-piperidine framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursorsKey reagents used in these steps include boron trifluoride diethyl etherate and anhydrous magnesium sulfate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and minimizing costs, often through the use of continuous flow reactors and automated systems. The choice of solvents, catalysts, and purification techniques would be tailored to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the spirocyclic structure provides steric hindrance that influences binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-amino-3,6,9,12,15,18-hexaoxahenicosan-21-oate: This compound features a similar tert-butyl ester group but has a different backbone structure.
2,7-di-tert-butyl-1,3,6,8-tetraazapyrene: This compound shares the tert-butyl group but differs in its aromatic core and electronic properties.
Uniqueness
tert-Butyl (S)-3-amino-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable in the design of new molecules with specific properties and functions.
Properties
Molecular Formula |
C18H26N2O2 |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl (1S)-1-aminospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)12-15(19)13-6-4-5-7-14(13)18/h4-7,15H,8-12,19H2,1-3H3/t15-/m0/s1 |
InChI Key |
MRMIQWNSSBRSLQ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@@H](C3=CC=CC=C23)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=CC=CC=C23)N |
Origin of Product |
United States |
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